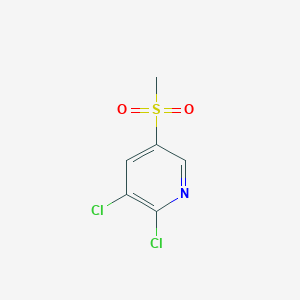

2,3-Dichloro-5-(methylsulfonyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEHZBXHXCACMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(N=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203731-38-8 | |

| Record name | 2,3-dichloro-5-(methylsulfonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidating Reaction Mechanisms and Reactivity Patterns of 2,3 Dichloro 5 Methylsulfonyl Pyridine Derivatives

Nucleophilic Aromatic Substitution on the Dichloropyridine Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the 2,3-dichloro-5-(methylsulfonyl)pyridine core. youtube.com In SNAr reactions, a nucleophile replaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack, and this reactivity is further enhanced by the strongly electron-withdrawing methylsulfonyl group.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govacs.org This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring and the electron-withdrawing sulfonyl group. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the pyridine ring. youtube.comnih.gov

The regioselectivity of nucleophilic attack is a critical aspect. In dichloropyridines, the position of substitution is influenced by the electronic effects of the substituents. wuxiapptec.comstackexchange.com For this compound, the C2 and C4 positions are generally more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the sulfonyl group. stackexchange.com However, the precise site of substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Cross-Coupling Reactions Involving Pyridyl Sulfone Scaffolds

Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from pyridyl sulfone scaffolds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are widely employed for the functionalization of halo-pyridines. nih.govmdpi.comnih.govresearchgate.netpreprints.org These reactions have become indispensable in pharmaceutical and materials chemistry due to their broad substrate scope and functional group tolerance. mdpi.comnih.govpreprints.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. For this compound, this allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the chlorinated positions, forming new C-C bonds. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling an amine with a halide, catalyzed by a palladium complex. mdpi.comnih.govresearchgate.netpreprints.org This is a crucial method for synthesizing amino-substituted pyridyl sulfones, which are important intermediates in drug discovery. nih.govmdpi.com

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation with the organoboron or amine coupling partner, and reductive elimination to form the final product and regenerate the palladium(0) catalyst.

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Bond Formed | Coupling Partners | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron compound + Halide | Palladium catalyst, Base |

| Buchwald-Hartwig | C-N | Amine + Halide | Palladium catalyst, Base |

While palladium-catalyzed methods are highly effective, there is growing interest in developing transition-metal-free coupling reactions due to the cost and potential toxicity of heavy metals. cas.cnnih.govresearchgate.netbohrium.com These reactions often proceed through different mechanistic pathways, such as radical or aryne intermediates. cas.cn

For pyridyl sulfone scaffolds, base-promoted homolytic aromatic substitution (BHAS) can be a viable alternative. cas.cn In this type of reaction, a strong base can promote the formation of radical species that can then undergo coupling. cas.cn Another approach involves the use of magnesium amides for the amination of sulfonyl-activated pyridines. researchgate.net While generally less versatile than their transition-metal-catalyzed counterparts, these methods offer a more sustainable approach to C-C and C-N bond formation. cas.cn

Oxidative and Reductive Transformations of the Methylsulfonyl Group

The methylsulfonyl group itself can undergo chemical transformations, although it is generally considered a stable functional group.

Oxidative Transformations: The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6) and is therefore resistant to further oxidation. However, reactions targeting other parts of the molecule can be performed in the presence of the sulfonyl group.

Reductive Transformations: Reduction of the sulfonyl group to a sulfoxide (B87167) or sulfide (B99878) is challenging but can be achieved under specific conditions using strong reducing agents. However, these reactions are less common due to the high stability of the sulfone. More frequently, the sulfonyl group is utilized as a leaving group in certain nucleophilic substitution reactions, where it is displaced by a nucleophile.

Mechanistic Insights into Sulfonylation Reactions (e.g., via C-P Bond Cleavage)

The synthesis of pyridyl sulfones, including this compound, can be achieved through various sulfonylation reactions. A notable method involves the sulfonylation of pyridyl phosphonium (B103445) salts with sulfinate salts. acs.orgresearchgate.netnih.govfigshare.com This reaction proceeds via a C-P bond cleavage mechanism. acs.orgresearchgate.netnih.gov

The proposed mechanism involves the activation of the pyridyl phosphonium salt, making the pyridine ring susceptible to nucleophilic attack by the sulfinate salt. This leads to the formation of the pyridyl sulfone and the cleavage of the carbon-phosphorus bond. acs.org This method offers a direct and efficient route to a variety of pyridyl sulfones with good functional group tolerance. acs.orgnih.gov Other sulfonylation strategies may involve the cleavage of S-N bonds in sulfonyl azides or C-C bond cleavage in specific precursors. nih.govorganic-chemistry.orgacs.org

Chemoselectivity and Regioselectivity in Reactions of Dichloropyridyl Sulfones

Chemoselectivity and regioselectivity are paramount when multiple reactive sites are present in a molecule, as is the case with this compound. thieme-connect.comresearchgate.net

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In reactions with nucleophiles, the relative reactivity of the two chlorine atoms versus the methylsulfonyl group must be considered. While chlorine atoms are excellent leaving groups in SNAr reactions, the sulfonyl group can also be displaced under certain conditions, particularly with anionic nucleophiles. thieme-connect.comresearchgate.net The choice of nucleophile, base, and solvent can significantly influence the chemoselectivity. thieme-connect.comacs.org For instance, anilines and secondary aliphatic amines in the presence of weak bases tend to selectively displace a chlorine atom, whereas deprotonated anilines can displace the sulfone group. thieme-connect.comresearchgate.net

Regioselectivity: This pertains to the specific position at which a reaction occurs. mdpi.comnih.gov With two different chlorine atoms at the C2 and C3 positions, nucleophilic attack can, in principle, occur at either site. The regioselectivity is governed by a combination of electronic and steric factors. wuxiapptec.com The C2 position is generally more electron-deficient due to its proximity to the ring nitrogen, making it a likely site for nucleophilic attack. However, steric hindrance from the adjacent chlorine at C3 and the substituent at C5 can direct the nucleophile to the C4 or C6 positions in related systems. wuxiapptec.comnih.gov Computational studies, such as Frontier Molecular Orbital (FMO) analysis, can help predict the most likely site of reaction. researchgate.net

Table 2: Factors Influencing Selectivity in Reactions of Dichloropyridyl Sulfones

| Selectivity Type | Influencing Factors | Examples |

|---|---|---|

| Chemoselectivity | Nature of nucleophile, Base strength, Solvent | Displacement of Cl vs. SO2Me |

| Regioselectivity | Electronic effects, Steric hindrance, Reaction conditions | Substitution at C2 vs. C3 |

Spectroscopic Characterization and Structural Analysis of 2,3 Dichloro 5 Methylsulfonyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For 2,3-Dichloro-5-(methylsulfonyl)pyridine, both proton (¹H) and carbon-13 (¹³C) NMR would provide definitive structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum for this compound is expected to be relatively simple, showing signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methyl sulfonyl group.

Aromatic Region: The pyridine ring contains two protons at positions 4 and 6. These protons would appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing nature of the chloro and methylsulfonyl substituents. The signals for H-4 and H-6 would likely appear as doublets due to coupling with each other.

Aliphatic Region: The methyl group (CH₃) of the methylsulfonyl moiety would give rise to a sharp singlet in the upfield region, anticipated around 3.0-3.5 ppm. The singlet nature is due to the absence of adjacent protons.

A certificate of analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with the expected structure, indicating such data has been recorded, though the specific chemical shifts and coupling constants are not publicly detailed. chemscene.com

Table 4.1.1: Expected ¹H NMR Signals for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyridine H-4 | 7.0 - 9.0 | Doublet (d) |

| Pyridine H-6 | 7.0 - 9.0 | Doublet (d) |

| Methyl (-SO₂CH₃) | 3.0 - 3.5 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. For this compound, six distinct carbon signals are expected.

Aromatic Carbons: The five carbons of the pyridine ring (C-2, C-3, C-4, C-5, and C-6) would resonate in the downfield region, typically from 120 to 160 ppm. The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-3) and the nitrogen atom would be significantly deshielded.

Aliphatic Carbon: The methyl carbon of the sulfonyl group would appear as a single peak in the upfield region of the spectrum, generally between 40 and 50 ppm.

Table 4.1.2: Expected ¹³C NMR Signals for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | 145 - 160 |

| C-3 | 130 - 145 |

| C-4 | 120 - 140 |

| C-5 | 135 - 150 |

| C-6 | 140 - 155 |

| Methyl (-SO₂CH₃) | 40 - 50 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key expected vibrational bands would include:

S=O Stretching: The sulfonyl group (SO₂) would exhibit strong, characteristic symmetric and asymmetric stretching vibrations, typically found in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C=C and C=N Stretching: Vibrations associated with the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bonds would produce strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The nominal molecular weight of this compound is approximately 226 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster. The characteristic isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) would result in a distinctive M, M+2, and M+4 peak ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

Common fragmentation pathways would likely involve:

Loss of the methyl group (•CH₃) from the sulfonyl moiety.

Loss of sulfur dioxide (SO₂).

Cleavage of chlorine radicals (•Cl).

Fragmentation of the pyridine ring itself.

Electronic Spectroscopy: UV-Visible Absorption and Emission Characteristics

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions due to π → π* and n → π* transitions. For this compound, the absorption maxima (λ_max) would be expected in the ultraviolet region, likely between 250 and 300 nm, which is typical for substituted pyridine derivatives. The presence of chloro and sulfonyl substituents would influence the exact position and intensity of these absorption bands. Information regarding its emission characteristics (fluorescence or phosphorescence) is not currently documented.

X-ray Diffraction Analysis for Solid-State Structure (if applicable to derivatives)

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional solid-state structure of a molecule, providing precise bond lengths, bond angles, and intermolecular interactions. While this compound is a solid, no public crystal structure data for this specific compound or its direct derivatives are available. Should such studies be conducted, they would reveal the precise geometry of the pyridine ring as influenced by its substituents and detail the packing of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Investigations of 2,3 Dichloro 5 Methylsulfonyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govmdpi.comnih.gov This method is effective for calculating a variety of molecular properties by approximating the electron density. For a molecule like 2,3-dichloro-5-(methylsulfonyl)pyridine, DFT calculations would be instrumental in determining its fundamental electronic characteristics. mdpi.com

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), researchers can find the geometry that corresponds to the lowest energy state on the potential energy surface. nih.govmdpi.com

Table 1: Representative Theoretical Geometrical Parameters This table is a hypothetical representation of data that would be generated from a DFT geometry optimization. Actual values for this compound are not currently published.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C-S | ~1.78 Å |

| Bond Length | S=O | ~1.45 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | O-S-O | ~120° |

| Dihedral Angle | C-C-S-C | Variable (Conformational) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. semanticscholar.orgaimspress.com The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, indicating sites prone to nucleophilic attack. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. aimspress.comntu.edu.iq A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgmdpi.com Conversely, a small gap indicates that the molecule is more reactive. semanticscholar.org For substituted pyridines and other aromatic systems, the distribution and energies of these orbitals are heavily influenced by the nature and position of substituents. wuxiapptec.comresearchgate.net The electron-withdrawing nature of the two chlorine atoms and the methylsulfonyl group on the pyridine (B92270) ring would be expected to lower the energy of the LUMO, making the ring susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies This table illustrates the kind of data derived from DFT calculations. Specific values for this compound are not available in the cited literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 eV |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov An MD simulation would allow for the exploration of the conformational landscape of this compound in a more dynamic context, such as in a solvent, which is not captured by static DFT calculations. mdpi.com By simulating the molecule's behavior over nanoseconds, researchers can observe conformational changes, intramolecular interactions, and interactions with solvent molecules. nih.govscielo.br This provides a statistical understanding of the preferred shapes and flexibility of the molecule in a realistic environment, which is crucial for understanding its behavior in solution. nih.gov

Reaction Mechanism Modeling and Transition State Calculations

Theoretical calculations are invaluable for elucidating reaction mechanisms. nih.gov For reactions involving this compound, such as nucleophilic aromatic substitution, DFT can be used to model the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.

Transition state calculations are particularly important as they allow for the determination of the activation energy of a reaction. nih.gov The activation energy is the energy barrier that must be overcome for the reaction to proceed, and its value is critical for predicting reaction rates. By mapping the potential energy surface, computational chemists can understand the step-by-step process of bond breaking and formation, providing insights that are often difficult to obtain through experiments alone. acs.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties. DFT calculations are widely used to compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.gov These calculated frequencies, when compared with experimental data, help in the assignment of spectral bands to specific molecular vibrations.

Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with reasonable accuracy. mdpi.comliverpool.ac.uk Theoretical prediction of NMR spectra is a powerful tool for structure verification. nih.govsourceforge.io Discrepancies between calculated and experimental shifts can point to incorrect structural assignments or reveal interesting electronic or conformational effects within the molecule. liverpool.ac.uksigmaaldrich.com

Theoretical Frameworks for Predicting Molecular Reactivity and Selectivity

Beyond HOMO-LUMO analysis, DFT provides a range of "conceptual DFT" descriptors that quantify molecular reactivity and selectivity. mdpi.com These descriptors are derived from the change in energy as the number of electrons changes and include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is related to the HOMO-LUMO gap. mdpi.com

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile. semanticscholar.org

These indices can be used to compare the reactivity of different sites within the this compound molecule. For instance, by calculating condensed-to-atom Fukui functions, one can predict which of the carbon atoms on the pyridine ring is most susceptible to nucleophilic attack or which is most likely to undergo electrophilic attack. This information is crucial for understanding and predicting the outcomes of chemical reactions, such as in the synthesis of more complex molecules from this starting material. wuxiapptec.comresearchgate.net

Research Applications of 2,3 Dichloro 5 Methylsulfonyl Pyridine in Specialized Chemical Fields Non Clinical Focus

Role as an Intermediate in Agrochemical Research and Development

The structural motifs present in 2,3-Dichloro-5-(methylsulfonyl)pyridine are of significant interest in the design of modern agrochemicals. While its direct application as a pesticide is not its primary role, its utility as a key intermediate in the synthesis of active ingredients is a focal point of research.

Building Blocks for Herbicides (e.g., Fenflufop) and Fungicides (e.g., Fluazinam)

Similarly, in the realm of herbicides and fungicides, the role of this compound as a direct precursor for commercial products like Fenflufop and Fluazinam (B131798) is not established in the available scientific and patent literature. The synthesis of the broad-spectrum fungicide Fluazinam, for example, prominently features the intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). Research into novel herbicides and fungicides is a continuous process, and while pyridine (B92270) derivatives are a key area of investigation, the specific contribution of this compound to the synthesis of Fenflufop and Fluazinam is not currently supported by accessible research findings.

Contributions to Pharmaceutical Precursor Synthesis

In the pharmaceutical sector, this compound is recognized as a potentially valuable building block for the synthesis of complex organic molecules. Its availability from chemical suppliers for the purpose of "pharmaceutical testing" suggests its utility in exploratory and developmental stages of drug discovery. The dichloro-substituted pyridine core, functionalized with a methylsulfonyl group, offers multiple reaction sites for further chemical modification, allowing for the construction of diverse molecular scaffolds. However, specific examples of its incorporation into named pharmaceutical precursors or active pharmaceutical ingredients (APIs) are not widely reported in publicly accessible databases and scientific journals.

Development of Advanced Materials and Functional Molecules

The application of this compound in the field of materials science is an area of potential, though currently underexplored, interest. The inherent properties of the pyridine ring, combined with the electronic influence of the chlorine and methylsulfonyl substituents, could be leveraged in the design of novel functional molecules.

Applications in Specialty Coatings and Polymers

There is currently no available research to suggest the use of this compound in the development of specialty coatings and polymers. The synthesis of polymers and coatings often involves monomers with specific reactive groups that can undergo polymerization. While the structure of this compound could potentially be modified to incorporate such functionalities, its direct application in this field is not documented.

Use in Dyes and Pigments Research

The synthesis of organic dyes and pigments relies on the creation of chromophoric systems, which are molecules that absorb light in the visible spectrum. Pyridine-containing compounds can be components of such systems. However, there is no specific information in the scientific literature or patent databases that describes the use of this compound in the research and development of new dyes or pigments. The development of novel colorants is a specialized field, and the contribution of this particular compound has not been reported.

Investigation in Non-Linear Optical (NLO) Materials

Currently, there is no publicly available scientific literature detailing the investigation or application of this compound specifically within the field of non-linear optical (NLO) materials. Research in NLO materials often focuses on organic molecules with extensive π-conjugated systems and strong electron donor-acceptor groups designed to maximize the second- or third-order optical nonlinearities. While various organic and organometallic compounds are explored for these properties, this compound has not been identified as a candidate in this area of research.

Catalytic Roles and Ligand Design in Organic Reactions

In the realm of organic synthesis, the structural motifs present in this compound—namely the pyridine ring and the sulfonyl group—position it and related compounds as valuable molecules in catalyst and reagent design. The pyridine nitrogen can act as a coordination site for metals, while the sulfonyl group influences the electronic properties and reactivity of the molecule.

Pyridyl Sulfones as Ligands in Transition Metal Catalysis

The pyridine functional group is a well-established ligand for transition metals, and its presence in pyridyl sulfones allows these molecules to act as directing groups in metal-catalyzed reactions. The nitrogen atom's lone pair of electrons can coordinate to a metal center, bringing the catalyst into proximity with specific C-H bonds on an associated aromatic ring, thereby facilitating their functionalization.

Palladium-catalyzed reactions, for instance, have been shown to promote the ortho-C-H halogenation of 2-pyridyl sulfones. acs.org Similarly, pyridinyl groups are known to selectively direct palladium-catalyzed oxidative C-H halogenation and acetoxylation reactions of related pyridyl sulfides. nih.govnih.gov This directing-group capability is crucial for achieving high regioselectivity in the synthesis of complex molecules.

Furthermore, pyridyl sulfones themselves can participate as reagents in cross-coupling reactions. In a novel application, difluoromethyl 2-pyridyl sulfone has been used as a cross-electrophile coupling partner in a nickel-catalyzed reductive 2-pyridination of aryl iodides. acs.org This reaction proceeds through the selective cleavage of the C(sp²)–S bond, demonstrating a unique reactivity pathway for this class of compounds and providing a straightforward method for accessing biaryl structures. acs.org

Reagents in Specific Organic Transformations (e.g., Julia–Kocienski-type gem-difluoroolefination)

Pyridyl sulfones have emerged as highly effective reagents in specific organic transformations, most notably in olefination reactions. A close analog of the title compound, difluoromethyl 2-pyridyl sulfone, has been developed as a novel and efficient reagent for the Julia–Kocienski-type gem-difluoroolefination of aldehydes and ketones. acs.orgnih.govorganic-chemistry.org This transformation is significant as it allows for the direct, one-step conversion of carbonyls into gem-difluoroalkenes, a valuable motif in medicinal and materials chemistry. nih.govcas.cn

The reaction proceeds under basic conditions where the pyridyl sulfone condenses with a carbonyl compound. acs.orgrsc.org This is followed by a rearrangement to a stable sulfinate intermediate, which then decomposes upon protonation to yield the desired gem-difluoroalkene, sulfur dioxide, and a water-soluble pyridone byproduct. acs.orgorganic-chemistry.orgrsc.org This one-pot protocol is a significant improvement over classical multi-step methods that often require harsh conditions or toxic reagents. organic-chemistry.orgcas.cn

The utility of difluoromethyl 2-pyridyl sulfone has been demonstrated across a broad range of substrates, including various aromatic, aliphatic, and α,β-unsaturated aldehydes and ketones, generally providing good to excellent yields. cas.cn

Below is a table summarizing the results of the gem-difluoroolefination reaction using difluoromethyl 2-pyridyl sulfone with various carbonyl compounds.

| Entry | Carbonyl Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 86 |

| 2 | 4-Nitrobenzaldehyde | 1-(2,2-Difluorovinyl)-4-nitrobenzene | 92 |

| 3 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 81 |

| 4 | 3-Phenylpropanal | (3,3-Difluoroprop-1-ene-1-yl)benzene | 78 |

| 5 | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 72 |

| 6 | 4'-Methoxyacetophenone | 1-(1,1-Difluoroprop-1-en-2-yl)-4-methoxybenzene | 81 |

| 7 | Benzophenone | 1,1-Difluoro-2,2-diphenylethene | 72 |

Data sourced from Organic Letters, 2010, 12, 1444-1447. cas.cn

Emerging Research Avenues and Future Directions for 2,3 Dichloro 5 Methylsulfonyl Pyridine Chemistry

Innovation in Sustainable Synthetic Methodologies and Process Intensification

The synthesis of pyridyl sulfones has traditionally relied on multi-step processes that often involve odorous thiols and harsh oxidation conditions. wordpress.com Modern research is actively pursuing greener and more efficient alternatives for the synthesis of molecules like 2,3-Dichloro-5-(methylsulfonyl)pyridine.

Sustainable Synthetic Methodologies: A key focus is the oxidation of the corresponding pyridyl sulfide (B99878) precursor. Sustainable approaches aim to replace stoichiometric heavy-metal oxidants with cleaner alternatives. researchgate.net Green oxidants such as hydrogen peroxide (H₂O₂) and Oxone (2KHSO₅·KHSO₄·K₂SO₄) are at the forefront of this shift. organic-chemistry.orgrsc.orgmdpi.com These reagents are cost-effective, readily available, and produce water or simple salts as benign byproducts. mdpi.comnih.gov Research into catalyst systems for these oxidations is also advancing, with a move away from transition metals towards organocatalytic methods, such as using 2,2,2-trifluoroacetophenone, which can facilitate highly selective oxidations under mild conditions. organic-chemistry.org Furthermore, novel technologies like photocatalysis and electrochemistry are being explored to drive sulfone synthesis with minimal waste. nih.gov

| Parameter | Traditional Methods (e.g., m-CPBA, KMnO₄) | Sustainable Methods (e.g., H₂O₂, Oxone) |

|---|---|---|

| Oxidant | Often stoichiometric, metal-based, or peroxy acids | Catalytic or stoichiometric with green oxidants |

| Byproducts | Metal waste, organic acid waste | Water, simple inorganic salts |

| Conditions | Can require harsh temperatures and solvents | Often mild, aqueous, or catalyst-free conditions rsc.org |

| Selectivity | Risk of over-oxidation to sulfone is high | High selectivity for sulfoxide (B87167) or sulfone achievable by tuning conditions organic-chemistry.orgrsc.org |

Process Intensification: Beyond sustainable reagents, the methodologies for producing and functionalizing pyridine (B92270) derivatives are being revolutionized by process intensification. The chemical industry is witnessing a paradigm shift from traditional batch reactors to continuous-flow systems. researchandmarkets.com Continuous-flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is critical when handling highly reactive intermediates like organolithium species used in pyridine functionalization. nih.govresearchgate.netnih.gov This technology enables safer operation, reduced reaction times, and higher space-time yields. nih.gov For the manufacturing of pyridine compounds, transitioning from multi-step batch processes to single-step continuous flow has been shown to dramatically increase yield (from 58% to 92% in one case) and reduce production costs, demonstrating the transformative potential of this approach for the synthesis of this compound and its derivatives. vcu.edu

Exploration of Novel Reactivity and Cascade Transformations for Complex Architectures

The unique arrangement of two chlorine atoms and a powerful electron-withdrawing sulfonyl group on the pyridine ring of this compound makes it a substrate ripe for the discovery of novel reactivity patterns. The C2 and C3 chlorine atoms serve as reactive handles for substitution, while the sulfonyl group modulates the electronic properties of the ring.

Novel Reactivity: A fascinating transformation observed in 2,3-dihalopyridines is the "halogen dance" (HD), a base-induced isomerization where a halogen atom and a metalated site exchange positions. nih.govnih.gov For a 2,3-dihalopyridine, lithiation might kinetically occur at C4, but under certain conditions, this can rearrange via an HD process to a more thermodynamically stable 4-halo-3-lithiated pyridine intermediate. nih.govresearchgate.net This allows for functionalization at the C3 position, which is otherwise difficult to achieve directly. Mastering these conditions, particularly with the aid of continuous-flow technology to control the short-lived intermediates, opens a new pathway for creating previously inaccessible isomers. nih.gov

Cascade Transformations: Cascade reactions, where multiple chemical bonds are formed in a single operation, represent a highly efficient strategy for building molecular complexity. nih.gov The this compound scaffold is an ideal candidate for designing novel cascade sequences. The two distinct chlorine atoms can be displaced sequentially in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This allows for the one-pot construction of fused heterocyclic systems. For instance, a cascade reaction could be initiated by a nucleophile attacking one position, followed by an intramolecular cyclization that displaces the second chlorine. Research into visible-light-induced radical cascades for creating sulfonated, indole-fused pyridines highlights a modern approach to such transformations. rsc.org The sulfone moiety itself can also participate in or direct cascade reactions, as seen in the synthesis of complex heterocycles from vinyl sulfones. nih.gov

Advanced Functionalization Strategies for Enhanced Molecular Diversity

To fully exploit the potential of the this compound core, chemists require a toolbox of methods to selectively modify its structure at each position. This allows for the generation of compound libraries for screening in drug discovery and agrochemical research.

Site-Selective Cross-Coupling: A major challenge in the functionalization of dihalogenated heterocycles is achieving site-selectivity. whiterose.ac.uk In molecules like 2,3-dichloropyridine, the C2 position is intrinsically more reactive toward palladium-catalyzed cross-coupling reactions due to its proximity to the ring nitrogen. nih.govresearchgate.net However, recent breakthroughs have shown that this inherent selectivity can be overridden through "catalyst control." By carefully selecting the palladium catalyst's ligand, it is possible to direct the reaction to the C3 position. nih.govnih.gov For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at positions distal to the nitrogen atom in dichloropyridines. nih.govresearchgate.net Even ligand-free conditions, known as "Jeffery" conditions, can dramatically enhance selectivity at the less reactive site. nih.gov This ability to switch selectivity by simply changing the ligand or conditions is a powerful tool for creating diverse isomers from a single starting material.

| Ligand Type | Catalyst System Example | Predicted Major Product | Rationale |

|---|---|---|---|

| Standard Phosphine | Pd(OAc)₂ / PPh₃ | C2-Arylation | Follows intrinsic substrate reactivity (C2 is more electrophilic). whiterose.ac.uk |

| Bulky NHC | Pd(dba)₂ / IPr | C3-Arylation | Steric bulk of the ligand favors oxidative addition at the less hindered C3-Cl bond. nih.gov |

| Ligand-Free | Pd(OAc)₂ / Phase-Transfer Catalyst | C3-Arylation | Can invert conventional selectivity through alternative catalytic pathways. nih.gov |

Regioselective Metalation: Directed ortho-metalation (DoM) and halogen-metal exchange are classic yet powerful strategies for functionalizing pyridine rings with high regioselectivity. researchgate.net By using bases like lithium diisopropylamide (LDA), it is possible to deprotonate a specific position on the ring, which can then be trapped with a wide variety of electrophiles. researchgate.netresearchgate.net For 2,3-dihalopyridines, the interplay between deprotonation and halogen-metal exchange, including the aforementioned halogen dance, provides multiple avenues for introducing functional groups at the C3 or C4 positions. nih.govchemistryviews.org

Interdisciplinary Research Integrating Pyridyl Sulfone Chemistry with Other Scientific Domains

The true value of a chemical scaffold is realized when its unique properties are applied to solve problems in other scientific fields. The structural motifs present in this compound suggest significant potential in agrochemistry, medicinal chemistry, and materials science.

Agrochemicals: Pyridine-containing pesticides are considered a fourth generation of crop protection agents, known for high efficiency and better environmental compatibility. agropages.com The closely related analogue, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), is a crucial intermediate for several commercial fungicides and pesticides. agropages.comgoogle.com Given that sulfones are also a well-established class of molecules with biological activity, it is a logical direction for interdisciplinary research to explore this compound and its derivatives as novel agrochemical agents. nih.govresearchandmarkets.comacs.org

Medicinal Chemistry: The pyridine ring is one of the most common nitrogen heterocycles found in FDA-approved drugs. researchgate.net Likewise, the sulfone group is a key pharmacophore present in a wide range of therapeutic agents, including antibacterial and anti-inflammatory drugs. acs.orgnih.gov Therefore, pyridyl sulfones are recognized as privileged structures with broad applications in pharmaceuticals. acs.org The dichlorinated nature of the title compound provides ideal handles for late-stage functionalization, a strategy used to modify the properties of drug candidates or to create new ones from existing complex molecules. innovations-report.com

Materials Science and Chemical Biology: The application of functionalized pyridines extends beyond life sciences. The unique electronic and coordination properties of the pyridine ring make it a valuable component in materials science. For instance, functionalization of the pyridine core has been used to tune the electrochemical properties of metal complexes. nih.gov In a related application, diarylated pyridines have been developed as fluorescent dyes for live-cell imaging, demonstrating an integration of pyridine chemistry with diagnostics and chemical biology. acs.org The development of novel functionalization methods for this compound could therefore provide new building blocks for advanced materials and biological probes.

Q & A

Q. What are the common synthetic routes for 2,3-Dichloro-5-(methylsulfonyl)pyridine in laboratory settings?

- Methodological Answer: The synthesis typically involves sequential functionalization of pyridine derivatives. A feasible route starts with 2,3-dichloropyridine , which undergoes sulfonation at the 5-position using methylsulfonyl chloride under controlled conditions. Alternatively, oxidation of a methylthio intermediate (e.g., 2,3-dichloro-5-(methylthio)pyridine) with strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can yield the methylsulfonyl group . Key considerations include temperature control (80–120°C) and inert atmospheres to prevent side reactions.

Q. What analytical methods are recommended for characterizing the purity and structure of this compound?

- Methodological Answer:

- Gas Chromatography (GC): Quantifies purity and detects volatile by-products. Use a polar column (e.g., DB-5) with flame ionization detection (FID) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns. The methylsulfonyl group exhibits a distinct singlet (~δ 3.3 ppm for CH₃) in ¹H NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C₆H₄Cl₂NO₂S; theoretical 232.93 g/mol) and fragmentation patterns.

Q. How does the methylsulfonyl group influence the compound’s reactivity compared to trifluoromethyl or other substituents?

- Methodological Answer: The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the pyridine ring. This facilitates nucleophilic substitution at the 2- and 3-chloro positions, unlike trifluoromethyl groups , which are less activating. Comparative studies show that methylsulfonyl derivatives exhibit faster reaction kinetics with amines or thiols under mild conditions (25–60°C) .

Advanced Research Questions

Q. What strategies mitigate by-product formation during synthesis?

- Methodological Answer:

- Catalyst Optimization: Use FeCl₂ (5 mol%) to enhance selectivity during sulfonation, reducing polychlorinated by-products .

- Temperature Gradients: Stepwise heating (e.g., 130°C → 175°C in autoclave reactions) minimizes over-oxidation .

- Purification Techniques: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol removes impurities like 2,3,5-trichloropyridine .

Q. How can researchers optimize substitution reactions for higher yields?

- Methodological Answer:

- Nucleophile Selection: Primary amines (e.g., methylamine) react efficiently in polar aprotic solvents (DMF, DMSO) at 60–80°C, achieving >80% yield .

- Base Choice: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HCl by-products, driving the reaction forward .

- Microwave-Assisted Synthesis: Reduces reaction time (30–60 minutes vs. 12 hours conventional) while maintaining yield (85–90%) .

Q. What are the challenges in scaling up synthesis for research applications?

- Methodological Answer:

- Safety: Handling methylsulfonyl chloride requires strict inert conditions (N₂/Ar) due to its moisture sensitivity and corrosivity .

- Reactor Design: Autoclave reactors with Teflon liners prevent HF or HCl corrosion during high-temperature steps (>150°C) .

- Waste Management: Neutralization of acidic by-products (e.g., HCl, H₂SO₄) with NaOH scrubbers is critical for compliance .

Key Considerations for Researchers

- Regioselectivity: The 5-methylsulfonyl group directs nucleophilic attack to the 2- and 3-positions. Use DFT calculations to predict substitution patterns .

- Biological Relevance: Explore antimicrobial activity via agar diffusion assays against E. coli or S. aureus, comparing with trifluoromethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.